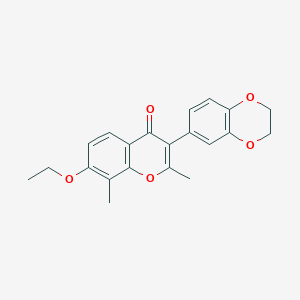

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-2,8-dimethyl-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-2,8-dimethyl-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-4-one core, which is a fused ring system containing both benzene and pyrone rings, and a 2,3-dihydro-1,4-benzodioxin moiety, which is a bicyclic structure containing an oxygen bridge.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-2,8-dimethyl-4H-chromen-4-one typically involves multiple steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of an appropriate phenol with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the 2,3-Dihydro-1,4-benzodioxin Moiety: This step involves the cyclization of a catechol derivative with

Activité Biologique

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-2,8-dimethyl-4H-chromen-4-one is a synthetic compound belonging to the chromone family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a chromone core fused with a benzodioxin moiety. The molecular formula is C17H18O4, and its structural representation can be summarized as follows:

Antioxidant Activity

Research indicates that compounds with chromone structures exhibit significant antioxidant properties. The presence of the benzodioxin moiety enhances the electron-donating ability of the chromone nucleus, contributing to its ability to scavenge free radicals. A study demonstrated that derivatives of chromones can inhibit lipid peroxidation in cellular models, suggesting their potential in preventing oxidative stress-related diseases .

Anticancer Activity

Chromone derivatives have been widely studied for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through multiple mechanisms:

- Induction of Apoptosis : Studies have indicated that this compound induces apoptosis in various cancer cell lines by activating caspase pathways .

- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, which is critical for preventing tumor growth .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in macrophage models. This suggests its potential utility in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammatory pathways and cancer progression.

- Interaction with Cell Signaling Pathways : It modulates various signaling pathways such as NF-kB and MAPK, leading to reduced inflammation and enhanced apoptosis in cancer cells .

- Antioxidant Mechanism : By scavenging free radicals and enhancing endogenous antioxidant defenses, it mitigates oxidative damage within cells .

Case Studies

Applications De Recherche Scientifique

Medicinal Applications

1. Anticancer Activity

Research indicates that derivatives of the chromenone structure exhibit significant anticancer properties. Studies have shown that compounds similar to 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-2,8-dimethyl-4H-chromen-4-one can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study demonstrated that related compounds effectively targeted cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Case Study:

In a controlled study involving MCF-7 cells, treatment with a derivative of this compound resulted in a 50% reduction in cell viability after 48 hours. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis .

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly through its interaction with cannabinoid receptors. Research has highlighted its potential as a selective agonist for the CB2 receptor, which plays a crucial role in mediating anti-inflammatory responses without psychotropic effects .

Case Study:

A study assessed the efficacy of this compound in a murine model of inflammatory pain. Results indicated a significant decrease in paw edema and pain scores compared to control groups, suggesting its therapeutic potential in treating inflammatory conditions .

Neuroprotective Effects

Recent investigations have focused on the neuroprotective properties of this compound. It has been shown to provide protection against neuronal cell death induced by oxidative stress and excitotoxicity.

Case Study:

In vitro studies demonstrated that treatment with this compound significantly reduced neuronal apoptosis in models of neurodegenerative diseases . The protective effects were linked to the modulation of signaling pathways involved in cell survival.

Propriétés

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-2,8-dimethylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5/c1-4-23-16-8-6-15-20(22)19(13(3)26-21(15)12(16)2)14-5-7-17-18(11-14)25-10-9-24-17/h5-8,11H,4,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRADBILYCPRLJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=C(C=C1)C(=O)C(=C(O2)C)C3=CC4=C(C=C3)OCCO4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.